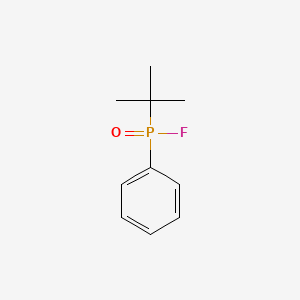
(1,1-Dimethylethyl)phenyl phosphinic fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-Dimethylethyl)phenyl phosphinic fluoride is a chemical compound with the molecular formula C10H14FOP. It consists of 14 hydrogen atoms, 10 carbon atoms, 1 oxygen atom, 1 phosphorus atom, and 1 fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dimethylethyl)phenyl phosphinic fluoride typically involves the reaction of phenyl phosphinic acid with tert-butyl chloride in the presence of a fluorinating agent such as diethylaminosulfur trifluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(1,1-Dimethylethyl)phenyl phosphinic fluoride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
Scientific Research Applications
(1,1-Dimethylethyl)phenyl phosphinic fluoride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1,1-Dimethylethyl)phenyl phosphinic fluoride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, influencing the reactivity and stability of other molecules. Its unique structure allows it to participate in diverse chemical processes, making it a valuable tool in scientific research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
- Phenyl phosphinic acid
- tert-Butyl phosphinic acid
- Phenyl phosphine oxide
Uniqueness
(1,1-Dimethylethyl)phenyl phosphinic fluoride is unique due to the presence of both a phenyl group and a tert-butyl group attached to the phosphorus atom. This unique structure imparts distinct chemical properties and reactivity, making it different from other similar compounds.
Properties
CAS No. |
55236-56-1 |
|---|---|
Molecular Formula |
C10H14FOP |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
[tert-butyl(fluoro)phosphoryl]benzene |
InChI |
InChI=1S/C10H14FOP/c1-10(2,3)13(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
VKTPSNOJVZIQHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(=O)(C1=CC=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-Dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B14627514.png)
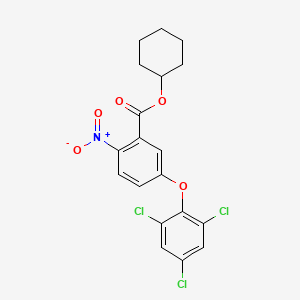
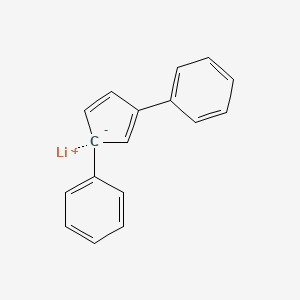
![Trimethoxy[(propylsulfanyl)methyl]silane](/img/structure/B14627530.png)
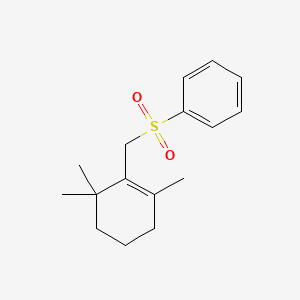
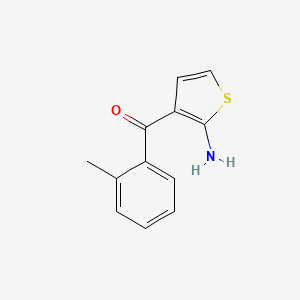
![2-Heptanone, 6-methyl-5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14627543.png)


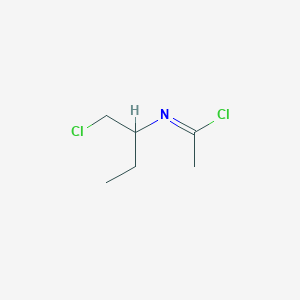
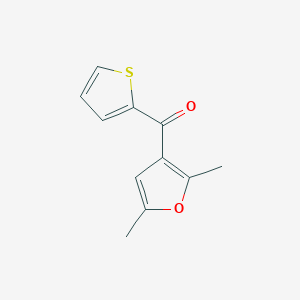
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid](/img/structure/B14627584.png)
![2,3-Dihydroxypropyl 5-hydroxy-2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate](/img/structure/B14627590.png)

